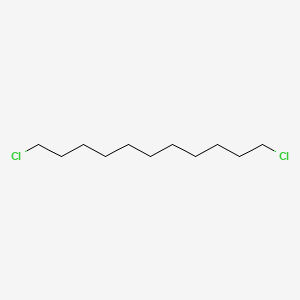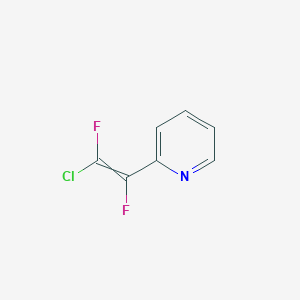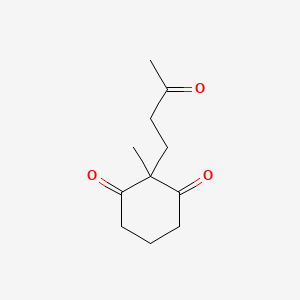
5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a carboxamide group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide typically involves the reaction of 3-methylpyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of 5-Amino-1-(2-carboxyethyl)-3-methylpyrazole-4-carboxamide.
Reduction: Formation of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor studies.
Medicine: Due to its structural features, it is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole
Comparison: Compared to these similar compounds, 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can influence its electronic properties and steric interactions, making it a unique compound for specific applications.
Eigenschaften
CAS-Nummer |
5468-49-5 |
|---|---|
Molekularformel |
C7H12N4O2 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(7(9)13)6(8)11(10-4)2-3-12/h12H,2-3,8H2,1H3,(H2,9,13) |
InChI-Schlüssel |
CRHIUVVZMLHZTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C(=O)N)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







methyl benzoate](/img/structure/B14744126.png)
![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)


![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)


